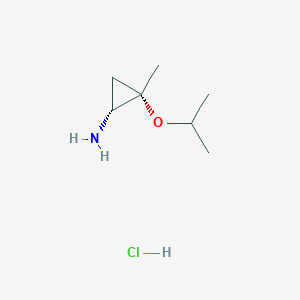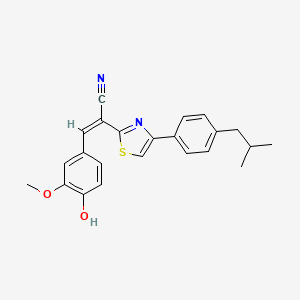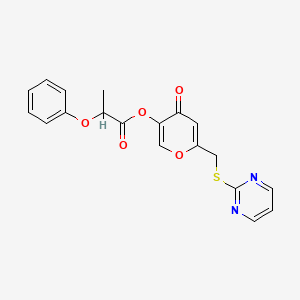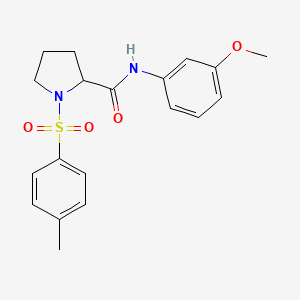
N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tosyl group, which is a sulfur-containing group derived from toluenesulfonic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The structure of the compound can also be analyzed using single-crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be catalyzed by enzymes or other catalysts . The reaction parameters and broad substrate range of the new method can be studied.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. These properties include molecular weight, chemical formula, InChI, SMILES, and others .科学研究应用
发现和抑制特性
取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺被确定为有效的 Met 激酶抑制剂。这表明具有相似核心结构的化合物,包括 N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺,可能具有作为激酶抑制剂的潜力,由于它们在某些模型中阻止肿瘤生长的能力,因此可能在癌症治疗中得到应用 (施罗德等人,2009 年)。
抗菌和抗真菌活性
结构上与 N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺相关的噻吩-3-甲酰胺衍生物显示出抗菌和抗真菌活性。这表明 N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺在开发新的抗菌剂中的潜在研究应用 (瓦苏等人,2005 年)。
对癌细胞的细胞毒性
5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其衍生物的合成证明了对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性。这强调了 N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺在癌症研究中的潜在用途,特别是在研究其细胞毒性作用方面 (哈桑、哈菲兹和奥斯曼,2014 年)。
材料科学和聚合物研究
合成了基于 N-苯基-3,3-双[4-(对氨基苯氧基)苯基]邻苯二甲酰亚胺的芳香族聚酰胺和聚酰亚胺,用于材料科学中的潜在应用,表现出良好的溶解性和热稳定性。此类研究表明 N-(3-甲氧基苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺在开发具有理想特性的新材料中的潜在用途 (杨和林,1994 年)。
作用机制
Target of Action
The compound N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide, also known as N-(3-methoxyphenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide, is a complex moleculeCompounds with similar structures, such as ketamine analogues, have been found to be high affinity and selective ligands for the glutamate nmda receptor .
Mode of Action
Based on the information about structurally similar compounds, it can be inferred that it might interact with its targets, such as the glutamate nmda receptor, and cause changes in the receptor’s activity . This interaction could potentially lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect the glutamatergic system, specifically the nmda receptor pathway . The downstream effects of these interactions could potentially include changes in neuronal signaling and function.
安全和危害
未来方向
属性
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-10-17(11-9-14)26(23,24)21-12-4-7-18(21)19(22)20-15-5-3-6-16(13-15)25-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAGCKZMVMMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2871834.png)
![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)

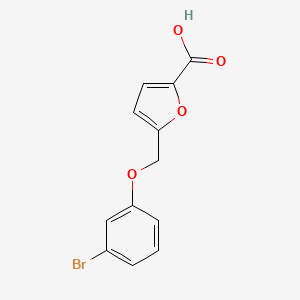

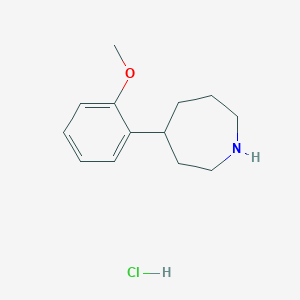
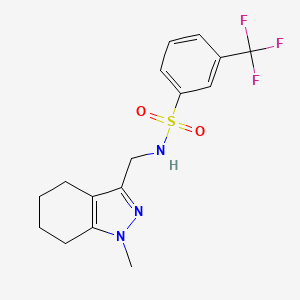
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2871847.png)
